molecular formula C4H8N4S B13674129 5-(Ethylthio)-1-methyl-1H-tetrazole

5-(Ethylthio)-1-methyl-1H-tetrazole

Cat. No.: B13674129
M. Wt: 144.20 g/mol
InChI Key: LJNZEYWFIRHRFE-UHFFFAOYSA-N
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Description

5-(Ethylthio)-1-methyl-1H-tetrazole is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is known for its role as an activator in the synthesis of oligonucleotides, which are short DNA or RNA molecules used in genetic research and biotechnology .

Chemical Reactions Analysis

5-(Ethylthio)-1-methyl-1H-tetrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The primary mechanism of action of 5-(Ethylthio)-1-methyl-1H-tetrazole involves its role as an activator in oligonucleotide synthesis. It reacts with nucleoside phosphoramidites to form highly reactive intermediates, which then form internucleotide bonds with the detritylated 5′-hydroxyl group of the growing oligonucleotide chain . This process is essential for the efficient and accurate synthesis of DNA and RNA molecules.

Properties

IUPAC Name

5-ethylsulfanyl-1-methyltetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4S/c1-3-9-4-5-6-7-8(4)2/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNZEYWFIRHRFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=NN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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